![molecular formula C8H8BrClO2S B1524486 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride CAS No. 1315365-76-4](/img/structure/B1524486.png)
3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1315365-76-4 . It has a molecular weight of 283.57 . This compound is typically used as a reagent in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds typically involves electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis
The molecular formula of 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is C8H8BrClO2S . The InChI key is SDICKLLRGFEVMU-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of N-Sulfonylanthranilic Acid Derivatives
3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride: is utilized in the synthesis of N-sulfonylanthranilic acid derivatives . These derivatives are significant due to their potential pharmacological properties, including anti-inflammatory and analgesic activities. The sulfonyl chloride group acts as an activating agent, facilitating the introduction of various substituents into the anthranilic acid framework.
Development of HIV Protease Inhibitors
This compound plays a crucial role in the development of potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors . These inhibitors are designed to interfere with the life cycle of HIV by targeting the protease enzyme, which is essential for the maturation of the virus.
Palladium-Catalyzed Carbon-Oxygen Coupling Reactions
In organic synthesis, 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is a reagent in palladium-catalyzed carbon-oxygen coupling reactions . These reactions are part of a broader class of cross-coupling processes that form carbon-heteroatom bonds, which are foundational in constructing complex organic molecules.
Synthesis of Substituted Binaphthyl Derivatives
The compound is also used in the synthesis of substituted 2,2′-bis(diphenylphosphanylmethyl)-1,1′-binaphthyl derivatives . These derivatives are important ligands in asymmetric catalysis, which is a key area in the synthesis of enantiomerically pure pharmaceuticals.
Chemical Synthesis and Chromatography
Lastly, this compound finds applications in general chemical synthesis and chromatography . It can be used as a precursor or intermediate in the synthesis of a wide range of chemical products. In chromatography, it may be involved in the preparation of stationary phases or as a standard in method development.
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 3-Bromo-2,5-dimethylbenzene-1-sulfonyl chloride is not available in the search results, it is generally recommended to handle such compounds in a well-ventilated laboratory, avoid inhalation or contact with skin and eyes, and use appropriate personal protective equipment .
Future Directions
properties
IUPAC Name |
3-bromo-2,5-dimethylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-5-3-7(9)6(2)8(4-5)13(10,11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDICKLLRGFEVMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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